molecular formula C8H17BrO B13177740 4-(Bromomethyl)-1-methoxyhexane

4-(Bromomethyl)-1-methoxyhexane

Cat. No.: B13177740
M. Wt: 209.12 g/mol
InChI Key: IEZMJKNHRBCWDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)-1-methoxyhexane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromomethyl group attached to a hexane chain with a methoxy group at the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-1-methoxyhexane typically involves the bromination of 1-methoxyhexane. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride or dichloromethane. The reaction proceeds as follows:

  • Dissolve 1-methoxyhexane in an inert solvent.
  • Add N-bromosuccinimide and a radical initiator.
  • Reflux the mixture until the reaction is complete.
  • Purify the product by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The process involves the same reagents and conditions as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-1-methoxyhexane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as hydroxide, cyanide, or amines.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Major Products

    Nucleophilic Substitution: Depending on the nucleophile, products can include 4-hydroxy-1-methoxyhexane, 4-cyano-1-methoxyhexane, or 4-amino-1-methoxyhexane.

    Elimination Reactions: The major product is 1-methoxyhex-1-ene.

    Oxidation: Products include 4-methoxyhexanal or 4-methoxyhexanoic acid.

Scientific Research Applications

4-(Bromomethyl)-1-methoxyhexane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions, allowing for the study of biological pathways and mechanisms.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-1-methoxyhexane primarily involves its reactivity as an alkylating agent. The bromomethyl group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various substrates. This reactivity is utilized in synthetic chemistry to introduce functional groups into molecules. The methoxy group can also participate in reactions, particularly oxidation, to form more complex structures.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)-1-methoxyhexane: Similar in structure but with a chlorine atom instead of bromine. It is less reactive due to the lower reactivity of the C-Cl bond compared to the C-Br bond.

    4-(Bromomethyl)-1-ethoxyhexane: Similar but with an ethoxy group instead of a methoxy group. The ethoxy group can influence the compound’s reactivity and solubility.

    4-(Bromomethyl)-1-methoxyheptane: Similar but with a longer carbon chain. The additional carbon can affect the compound’s physical properties and reactivity.

Uniqueness

4-(Bromomethyl)-1-methoxyhexane is unique due to the combination of the bromomethyl and methoxy groups, which provide distinct reactivity patterns. The bromomethyl group is highly reactive towards nucleophiles, making it a versatile intermediate in organic synthesis. The methoxy group can undergo oxidation, adding another dimension to its reactivity.

Properties

Molecular Formula

C8H17BrO

Molecular Weight

209.12 g/mol

IUPAC Name

4-(bromomethyl)-1-methoxyhexane

InChI

InChI=1S/C8H17BrO/c1-3-8(7-9)5-4-6-10-2/h8H,3-7H2,1-2H3

InChI Key

IEZMJKNHRBCWDK-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCOC)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.